Home > Products > Screening Compounds P21051 > Propoxyphenyl isobutyl aildenafil
Propoxyphenyl isobutyl aildenafil - 1621873-33-3

Propoxyphenyl isobutyl aildenafil

Catalog Number: EVT-1749798
CAS Number: 1621873-33-3
Molecular Formula: C25H36N6O4S
Molecular Weight: 516.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sildenafil

  • Compound Description: Sildenafil is a medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. It functions as a phosphodiesterase type 5 (PDE5) inhibitor, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum and pulmonary arteries, resulting in vasodilation. []
  • Relevance: Sildenafil shares a core structural scaffold with Propoxyphenyl isobutyl aildenafil, particularly the pyrazolo[4,3-d]pyrimidin-7-one ring system, which is characteristic of PDE5 inhibitors. The difference lies in the substituents attached to this core structure. []

Thioaildenafil

  • Compound Description: Thioaildenafil is an analog of sildenafil that is structurally similar and also acts as a PDE5 inhibitor. It has been identified as an adulterant in herbal supplements marketed for sexual enhancement. []
  • Relevance: Thioaildenafil is structurally related to Propoxyphenyl isobutyl aildenafil as both share the same core pyrazolo[4,3-d]pyrimidin-7-one structure found in sildenafil and other PDE5 inhibitors. The variations lie in the specific substituent groups attached to the core structure, which can affect their potency and pharmacological properties. []

Aildenafil

  • Compound Description: Aildenafil is another analog of sildenafil, also belonging to the PDE5 inhibitor class. It exhibits structural similarities to sildenafil and is used for similar therapeutic purposes, such as treating erectile dysfunction. []
  • Relevance: Aildenafil is directly related to Propoxyphenyl isobutyl aildenafil because the latter is a derivative of aildenafil. Propoxyphenyl isobutyl aildenafil is formed by the addition of a propoxyphenyl group to the aildenafil structure, specifically by replacing the ethoxy group on the phenyl ring with a propoxy group. []

Nitric Oxide (NO)

  • Compound Description: Nitric oxide (NO) is a gaseous signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. It activates guanylate cyclase, leading to the production of cyclic GMP, which in turn mediates smooth muscle relaxation and inhibits platelet aggregation. []
  • Relevance: Although not structurally related, NO is functionally linked to Propoxyphenyl isobutyl aildenafil and other PDE5 inhibitors. PDE5 inhibitors, including Propoxyphenyl isobutyl aildenafil, prevent the degradation of cGMP, which is produced downstream of NO signaling. By inhibiting PDE5, these compounds enhance the effects of NO, leading to prolonged vasodilation and other physiological responses associated with elevated cGMP levels. []

Guanosine 3′,5′-cyclic monophosphate (cGMP)

  • Compound Description: cGMP is a crucial second messenger molecule involved in various cellular signaling pathways. It mediates a wide range of physiological responses, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. []
  • Relevance: cGMP is directly relevant to the mechanism of action of Propoxyphenyl isobutyl aildenafil. As a PDE5 inhibitor, Propoxyphenyl isobutyl aildenafil prevents the breakdown of cGMP, leading to increased intracellular cGMP levels. This elevation in cGMP levels is responsible for the therapeutic effects of Propoxyphenyl isobutyl aildenafil, primarily its vasodilatory properties. []
Synthesis Analysis

Key steps in the synthesis process include:

  • Formation of intermediates: The synthesis pathway often includes several intermediates that must be carefully characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
  • Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify the final product from reaction by-products and unreacted starting materials .
Molecular Structure Analysis

The molecular structure of propoxyphenyl isobutyl aildenafil can be elucidated through various spectroscopic techniques. The compound features a pyrazole ring similar to that found in sildenafil, with specific substitutions that differentiate it from its parent compound.

Structural Data

  • Molecular Formula: C₁₈H₂₄N₄O₂
  • Molecular Weight: Approximately 320.41 g/mol
  • Key Functional Groups: The structure includes an isobutyl group and a phenolic moiety, which are crucial for its biological activity.

Characterization techniques such as high-resolution mass spectrometry have been employed to confirm the structure and purity of propoxyphenyl isobutyl aildenafil .

Chemical Reactions Analysis

Propoxyphenyl isobutyl aildenafil can undergo various chemical reactions typical for organic compounds, including:

  • Oxidation: This involves adding oxygen or removing hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: This process adds hydrogen or removes oxygen, commonly facilitated by lithium aluminum hydride or sodium borohydride.
  • Substitution: Functional groups can be replaced through reactions with halogens or nucleophiles.

The specific outcomes of these reactions depend on conditions such as temperature, solvent, and the presence of catalysts .

Mechanism of Action

The primary mechanism of action for propoxyphenyl isobutyl aildenafil involves the inhibition of phosphodiesterase type 5. By preventing this enzyme from degrading cGMP, the compound increases cGMP levels within smooth muscle cells in the corpus cavernosum. This leads to enhanced vasodilation and increased blood flow to erectile tissues.

Biochemical Pathways

The compound operates within the nitric oxide/cGMP signaling pathway, which is critical for achieving and maintaining an erection. Propoxyphenyl isobutyl aildenafil's pharmacokinetics show rapid absorption with peak serum concentrations typically reached within one hour after administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data may vary based on purity but should be determined experimentally for accurate characterization.

Relevant analyses include thermal stability tests and solubility assessments to understand better its behavior under different environmental conditions .

Applications

Propoxyphenyl isobutyl aildenafil has primarily been noted for its potential use as an adulterant in dietary supplements marketed for sexual enhancement. Its identification raises significant concerns regarding consumer safety due to the lack of regulation and quality control in such products.

Scientific Uses

While primarily recognized as an analogue of sildenafil, further research may explore its pharmacological properties and potential therapeutic applications within controlled settings. Understanding its mechanisms could lead to insights into novel treatments for erectile dysfunction or related vascular conditions .

Introduction to PDE-5 Inhibitor Analogues as Adulterants in Health Supplements

Historical Context of Unapproved PDE-5 Analogues in Dietary Products

The adulteration of health supplements with unapproved phosphodiesterase type 5 (PDE-5) inhibitor analogues represents a significant and evolving public health challenge. Since the 2003 discovery of homosildenafil—the first synthetic PDE-5 analogue identified in a beverage—regulatory agencies have documented an exponential rise in structurally modified analogues infiltrating the global supplement market [7]. By 2011, the number of distinct PDE-5 analogues detected in adulterated products reached 46, escalating to 69 unique compounds by 2016 [1] [7]. This proliferation is driven by deliberate efforts to circumvent drug regulations while maintaining pharmacological activity. The Taiwan Food and Drug Administration and Singapore Health Sciences Authority have classified propoxyphenyl isobutyl aildenafil and related compounds as "unapproved drugs" due to unknown safety profiles [1] [2]. Analytical studies reveal that 61% of dietary supplements purchased online contain PDE-5 inhibitors, with 34% harboring structurally modified analogues rather than approved active pharmaceutical ingredients [7].

Table 1: Evolution of PDE-5 Inhibitor Adulteration in Dietary Supplements

YearNumber of Unique AnaloguesNotable Milestones
20031First analogue (homosildenafil) identified
201146Systematic categorization by regulatory agencies
201669Inclusion of propoxyphenyl-linked derivatives
2019>80Emergence of isobutyl-substituted variants

Emergence of Propoxyphenyl-Linked Sildenafil Analogues in Illicit Markets

Propoxyphenyl-linked sildenafil analogues emerged prominently around 2012, representing a strategic shift in adulterant design focused on molecular diversification. These compounds feature a propoxyphenyl moiety (C₆H₅OC₃H₇) attached to the sulfonyl group of the pyrazolopyrimidine core, replacing traditional piperazine or morpholine rings [2] [3]. This structural modification coincided with increased commercial availability of key synthetic precursors like 5-(chlorosulfonyl)-2-propoxybenzoic acid—a building block patented for erectile dysfunction treatments [3]. Between 2012-2014, seven propoxyphenyl-modified analogues were identified, including propoxyphenyl thiohydroxyhomosildenafil, propoxyphenyl aildenafil, and propoxyphenyl thioaildenafil [3]. The compound propoxyphenyl isobutyl aildenafil was first isolated in 2014 from the supplement "Men Peptide IV" during routine screening by Singapore’s Health Sciences Authority, where it appeared as a minor trace component (retention time 20.6 min) alongside the major adulterant propoxyphenyl aildenafil [1] [3]. Detection challenges arose from its low concentration and structural similarity to approved PDE-5 inhibitors, necessitating advanced analytical techniques like high-resolution Orbitrap mass spectrometry for identification [1] [8].

Table 2: Propoxyphenyl-Linked Analogues Detected in Illicit Supplements

Compound NameMolecular FormulaMolecular WeightFirst Detected
Propoxyphenyl sildenafilC₂₅H₃₂N₆O₄S500.63 g/mol2012
Propoxyphenyl thiosildenafilC₂₅H₃₂N₆O₃S₂516.69 g/mol2012
Propoxyphenyl aildenafilC₂₄H₃₄N₆O₄S502.64 g/mol2012
Propoxyphenyl isobutyl aildenafilC₂₅H₃₆N₆O₄S516.66 g/mol2014
Propoxyphenyl hydroxyhomosildenafilC₂₆H₃₆N₆O₅S544.68 g/mol2013

Rationale for Structural Modifications in PDE-5 Inhibitor Design

The structural architecture of propoxyphenyl isobutyl aildenafil (C₂₅H₃₆N₆O₄S; monoisotopic mass 516.251875 Da) reflects deliberate chemical strategies to evade regulatory detection while preserving bioactivity [9]. Three key modifications distinguish it from conventional PDE-5 inhibitors:

  • Isobutyl Substitution: Replacement of the piperazine ring (present in sildenafil) with a 3,5-dimethylpiperazinyl group enhances lipophilicity (logP increase ≈0.8), potentially improving membrane permeability. The isobutyl chain (‐CH₂CH(CH₃)₂) at position 3 of the pyrazolopyrimidine core further increases hydrophobicity, altering chromatographic behavior [1] [9].
  • Propoxyphenyl Linkage: Incorporation of a 2-propoxybenzenesulfonyl moiety at position 5 of the pyrazolopyrimidine scaffold exploits patent literature on pyrazolopyrimidineone derivatives [3]. This modification shifts UV absorption spectra (λmax 228 nm vs. sildenafil’s 292 nm), complicating HPLC-UV detection [1].
  • Stereochemical Complexity: The compound features two defined stereocenters in the 3,5-dimethylpiperazinyl group [(3R,5S)-configuration], introducing chirality that necessitates enantioselective analytical methods [9].

Table 3: Structural Comparison with Approved PDE-5 Inhibitors

Structural FeatureSildenafilPropoxyphenyl Isobutyl AildenafilFunctional Impact
C-5 Aryl GroupEthoxyphenylPropoxyphenylAltered polarity & detection profiles
N-1 SubstituentMethylMethylMaintains core inhibition
C-3 SubstituentPropylIsobutyl (2-methylpropyl)Enhanced lipophilicity
Sulfonyl Group AttachmentN-methylpiperazine(3R,5S)-3,5-dimethylpiperazineSteric hindrance & metabolic evasion

Synthetic routes to these analogues likely utilize thionation reactions (to create thiocarbonyl variants) and nucleophilic substitutions to attach the propoxyphenyl moiety to heterocyclic precursors [2]. The modifications specifically target regions of the molecule not essential for PDE-5 binding affinity but critical for regulatory identification, demonstrating sophisticated understanding of pharmaceutical analytical methodologies [1] [3].

Properties

CAS Number

1621873-33-3

Product Name

Propoxyphenyl isobutyl aildenafil

IUPAC Name

5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-(2-methylpropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C25H36N6O4S

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C25H36N6O4S/c1-7-10-35-21-9-8-18(36(33,34)31-13-16(4)26-17(5)14-31)12-19(21)24-27-22-20(11-15(2)3)29-30(6)23(22)25(32)28-24/h8-9,12,15-17,26H,7,10-11,13-14H2,1-6H3,(H,27,28,32)/t16-,17+

InChI Key

WBXXDTKNRRFIAV-CALCHBBNSA-N

SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(NC(C2)C)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(NC(C2)C)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C

Isomeric SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C[C@H](N[C@H](C2)C)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.